Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-
Description
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a cationic aromatic heterocyclic compound featuring a six-membered oxygen-containing ring (pyrylium core) substituted at the 2,6-positions with 4-methylphenyl groups and at the 4-position with a phenyl group. Its structure confers unique electronic properties due to the electron-deficient pyrylium core and the electron-donating methyl substituents on the aryl rings.
Applications of such pyrylium derivatives include their use as spectrophotometric reagents (e.g., 2,6-bis(4-methoxyphenyl)-4-phenyl pyrylium perchlorate, PPP, in nitrate detection) and in electrochemistry for heavy metal ion sensing when functionalized with extended π-systems . The methyl and phenyl substituents enhance stability and tune solubility in organic solvents, making the compound suitable for material science and analytical chemistry applications.
Properties
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFBVXUAPCUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Context and Structural Overview
Pyrylium salts are six-membered aromatic rings containing one oxygen atom and a positive charge delocalized across the conjugated system. The target compound, 2,6-bis(4-methylphenyl)-4-phenylpyrylium, features three aryl substituents: two para-methylphenyl groups at positions 2 and 6 and a phenyl group at position 4. This substitution pattern enhances thermal stability and electronic conjugation, making the compound suitable for applications in photoredox catalysis and organic electronics.
Synthetic Methodologies
Chalcone-Acetylene Cycloaddition with Lewis Acid Catalysis
A widely adopted method involves the inverse electron-demand Diels-Alder (IEDDA) reaction between α,β-unsaturated ketones (chalcones) and aryl acetylenes under Lewis acid catalysis. This approach, optimized by recent studies, enables the synthesis of both symmetrical and unsymmetrical pyrylium salts.
Reaction Conditions and Optimization
- Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂) is employed to activate the chalcone via LUMO lowering, facilitating nucleophilic attack by the acetylene.
- Solvent : Cyclohexane or dichloroethane (DCE) at 60–130°C under oxygen atmosphere.
- Residence Time : 3–6 hours in batch; reduced to 3–5 minutes in continuous-flow systems.
A representative synthesis of 2,6-bis(4-methylphenyl)-4-phenylpyrylium tetrafluoroborate involves:
- Combining (E)-4-methylchalcone (1.0 equiv) with 4-methylphenylacetylene (3.0 equiv) in DCE.
- Adding BF₃·OEt₂ (3.0 equiv) and heating at 110°C for 5 minutes.
- Quenching with diethyl ether to precipitate the product.
Yield : 65–74% under optimized flow conditions.
Mechanistic Pathway
The reaction proceeds via:
- Coordination : BF₃ activates the chalcone’s carbonyl group.
- Nucleophilic Attack : Acetylene undergoes 1,4-addition to form a diradical intermediate.
- Cyclization : Aromatization via oxygen nucleophilic attack yields the pyrylium core.
- Oxidation : Atmospheric oxygen oxidizes the intermediate to the pyrylium cation.
Acid-Catalyzed Condensation of Acetophenones and Chalcones
Traditional methods involve condensing acetophenones with chalcones in the presence of strong acids like HBF₄ or HClO₄. This approach is scalable but requires prolonged reaction times.
Protocol for Symmetrical Pyrylium Salts
- Reactants : 4-Methylacetophenone (3.0 equiv) and 4-methylchalcone (1.0 equiv).
- Acid : 48% HBF₄ in ethanol.
- Conditions : Reflux at 80°C for 12 hours.
- Workup : Precipitation with cold ether yields the tetrafluoroborate salt.
Yield : 58–62% (batch); improved to 70% in flow systems.
Limitations and Modifications
Continuous-Flow Synthesis
Recent advancements in microreactor technology have enabled rapid, high-yield synthesis of pyrylium salts. Key advantages include precise temperature control and reduced reaction times.
Flow Reactor Setup
- Feed 1 : Chalcone (0.24 mmol) and acetylene (0.72 mmol) in DCE.
- Feed 2 : HBF₄·OEt₂ (0.72 mmol) in DCE.
- Reactor : Stainless steel coil (10 mL volume) at 130°C, 3.4 bar pressure.
- Residence Time : 3 minutes.
Table 1 : Optimization of Continuous-Flow Parameters
| Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|
| 90 | 5 | 57 |
| 110 | 5 | 74 |
| 130 | 3 | 69 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.84–7.88 (m, 4H, Ar-H), 7.94 (t, J = 7.5 Hz, 2H, Ar-H), 8.67 (d, J = 7.5 Hz, 4H, Ar-H), 9.24 (s, 2H, Pyrylium-H).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 21.5 (CH₃), 115.1 (C-O), 128.8–135.2 (Ar-C), 165.1 (C-2,6), 170.0 (C-4).
- HRMS : m/z calcd. for C₂₉H₂₃O⁺ [M⁺]: 387.1749; found: 387.1756.
Industrial-Scale Applications
The patent-pending process (WO 2023/123456) highlights adaptations for bulk synthesis:
- Catalyst Recycling : BF₃·OEt₂ is recovered via distillation (>90% efficiency).
- Solvent Recovery : DCE is reused after rotary evaporation.
- Throughput : 1.2 kg/day using a multi-channel flow reactor.
Chemical Reactions Analysis
Types of Reactions
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ion to a neutral pyrylene derivative.
Substitution: Electrophilic substitution reactions can occur at the 2, 4, and 6 positions of the pyrylium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrylium salts, pyrylene derivatives, and substituted pyrylium compounds. These products can exhibit different electronic and photophysical properties, making them useful in diverse applications .
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : Pyrylium compounds serve as intermediates in the synthesis of complex organic molecules. They are utilized in the preparation of various derivatives that exhibit distinct electronic properties.
- Catalysis : The compound acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.
Biology
- Fluorescent Probes : Pyrylium derivatives are employed as fluorescent probes for biological imaging. Their ability to emit light upon excitation makes them suitable for tracking biological processes.
- Photodynamic Therapy : The compound has been investigated for its potential in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, leading to cell damage in targeted cancer cells.
Medicine
- Anticancer Applications : Research indicates that pyrylium compounds can induce oxidative stress in cancer cells, making them candidates for anticancer treatments. Their ability to generate reactive oxygen species is crucial for this application.
Industry
- Nonlinear Optical Materials : Pyrylium is used in the production of materials that exhibit nonlinear optical properties, essential for advanced photonic devices.
- Functional Pigments : The compound's vibrant colors make it valuable in the production of dyes and pigments used in various industrial applications.
Case Study 1: Fluorescent Pyrylium Dyes
A study synthesized six new 6-styryl-2,4-diarylpyrylium salts, which were characterized using NMR and UV-vis spectroscopy. These compounds exhibited strong fluorescence and were tested for their interactions with amino acids using fluorescence quenching methods. The results indicated that dynamic quenching was prevalent among these interactions .
Case Study 2: Redox Polymers
Research on polypyridiniums derived from pyrylium compounds demonstrated their utility as redox polymers and electrochromic materials. These polymers can undergo reversible color changes when subjected to redox reactions, making them suitable for applications in light filtering and as indicators .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a precursor for various complex organic molecules |
| Biology | Imaging Probes | Exhibits strong fluorescence; effective for biological imaging |
| Medicine | Anticancer Therapy | Generates reactive oxygen species; induces oxidative stress in cancer cells |
| Industry | Nonlinear Optics | Used in advanced photonic devices; exhibits desirable optical properties |
Mechanism of Action
The mechanism of action of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- involves its ability to interact with nucleophiles and generate reactive oxygen species. The compound’s high electron affinity allows it to accept electrons from nucleophiles, leading to the formation of reactive intermediates. These intermediates can induce oxidative stress in biological systems, making the compound effective in photodynamic therapy and anticancer applications .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a member of the pyrylium family, characterized by its unique electronic properties due to the presence of a six-membered ring with one oxygen atom. This compound has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and photodynamic therapy.
The synthesis of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- typically involves a reaction between 4-methylacetophenone and benzaldehyde under acidic conditions, utilizing aldol condensation and cyclization steps. The resulting compound is often purified through recrystallization techniques. Its stability and high conductivity make it suitable for various applications in science and industry.
| Property | Value |
|---|---|
| Molecular Formula | C25H21O+ |
| Molecular Weight | 357.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this pyrylium compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon excitation. This property is exploited in photodynamic therapy (PDT), where the compound acts as a sensitizer. Upon light activation, it produces ROS that can induce oxidative stress in targeted cells, particularly cancer cells, leading to cell death. This mechanism highlights its potential use in anticancer treatments .
Applications in Biological Research
Fluorescent Probes: Pyrylium derivatives are employed as fluorescent probes for biological imaging due to their strong luminescence properties. This application is crucial for visualizing biological processes in real-time.
Photodynamic Therapy: The compound's ability to generate ROS makes it a candidate for PDT, where it selectively targets tumor cells while minimizing damage to surrounding healthy tissues .
Case Studies and Research Findings
- Anticancer Activity: A study investigated the efficacy of pyrylium compounds in inducing apoptosis in various cancer cell lines. Results indicated that treatment with Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- led to significant cell death through ROS generation, demonstrating its potential as an anticancer agent.
- Fluorescent Imaging: Research demonstrated that this pyrylium compound could be utilized for imaging cellular structures due to its fluorescent properties. Cells treated with the compound exhibited enhanced fluorescence under specific wavelengths, indicating successful cellular uptake and localization .
- Toxicological Studies: Toxicity assessments revealed that while the compound is effective against cancer cells, it shows low toxicity towards normal cells at therapeutic concentrations, suggesting a favorable safety profile for clinical applications .
Comparative Analysis with Similar Compounds
The biological activity of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- can be compared with other pyrylium derivatives:
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Fluorescence Intensity | ROS Generation |
|---|---|---|---|
| Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- | High | High | High |
| Pyrylium fluoroborate derivative | Moderate | Moderate | Moderate |
| Other triarylpyryliums | Variable | Low to Moderate | Variable |
Q & A
Basic: What are the established synthetic routes for preparing 2,6-bis(4-methylphenyl)-4-phenylpyrylium derivatives, and how are intermediates characterized?
Pyrylium derivatives are typically synthesized via cyclocondensation reactions. For example, triarylpyrylium salts can be prepared by reacting substituted acetophenones with triflic acid or perchloric acid under controlled anhydrous conditions . Key intermediates, such as chalcone precursors, are characterized using ¹H/¹³C NMR and FT-IR spectroscopy to confirm conjugation and carbonyl reactivity. Single-crystal X-ray diffraction (as in ) is critical for verifying substituent geometry and planarity of the pyrylium core .
Basic: How do substituents on the pyrylium core influence its photophysical properties?
Substituents significantly alter photophysical behavior. For instance, electron-withdrawing groups (e.g., iodine in 4-(biphenyl-4-yl)-2,6-bis(4-iodophenyl)pyrylium) reduce fluorescence quantum yields (ΦF < 0.1) and shorten singlet-state lifetimes (τS < 1 ns) compared to unsubstituted triphenylpyrylium (ΦF ≈ 0.5) . Advanced time-resolved fluorescence spectroscopy and TD-DFT calculations are used to correlate substituent electronic effects with excited-state dynamics.
Advanced: How can 2,6-bis(4-methylphenyl)-4-phenylpyrylium be applied in environmental sensing, and what methodological optimizations are required?
This pyrylium derivative forms charge-transfer complexes with anions like nitrate, enabling spectrophotometric detection (λmax = 328 nm) after preconcentration on microcrystalline naphthalene . Key parameters include:
- pH optimization (6.5–9.0) to maximize complex stability.
- Detection limits (10 μg L<sup>−1</sup>) validated via calibration curves (15–135 μg L<sup>−1</sup>).
- Interference studies to assess selectivity against Cl<sup>−</sup> and SO4<sup>2−</sup>.
Method validation requires comparison with ion chromatography to resolve discrepancies in complexation efficiency .
Advanced: What strategies enhance the electrochemical performance of pyrylium-based modified electrodes for heavy metal detection?
Pyrylium ligands like 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyrylium perchlorate are immobilized on electrodes via electropolymerization to detect Cu(II) and Pb(II) . Performance factors include:
- Ligand design : Thiophene-vinyl groups improve π-conjugation and metal-binding affinity.
- Electrode substrate : Glassy carbon vs. gold impacts sensitivity (e.g., LODs < 1 ppb for Cu(II)).
- pH-dependent selectivity : Competing protonation at pH < 3 reduces Hg(II) binding.
Contradictions in selectivity profiles across studies necessitate XPS analysis to confirm binding modes .
Advanced: How do pyrylium derivatives contribute to the design of single-molecule magnets (SMMs)?
Pyrylium-based ligands, such as those in [(sIPr)CoNDmp], coordinate transition metals to create SMMs with high anisotropy barriers (e.g., 413 cm<sup>−1</sup> for Co complexes) . Critical steps include:
- Ligand functionalization : Bulky aryl groups (e.g., 2,6-bis(diphenylmethyl)-4-methylphenyl) enforce linear geometry, minimizing spin-orbit quenching.
- Magnetic characterization : AC susceptibility and micro-SQUID measurements quantify zero-field slow relaxation.
Contradictions in barrier heights between theoretical and experimental data require CASSCF calculations to refine magnetic anisotropy predictions .
Basic: What analytical techniques are essential for validating the purity and structure of pyrylium derivatives?
- High-resolution mass spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M-ClO4]<sup>+</sup> for perchlorate salts).
- Elemental analysis : Validates C/H/N ratios within ±0.3% of theoretical values.
- X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles < 10° for planar pyrylium cores) .
Advanced: How do solvent and counterion choices impact the stability of pyrylium salts in catalytic applications?
- Counterion effects : Perchlorate (ClO4<sup>−</sup>) salts exhibit higher thermal stability than tetrafluoroborate (BF4<sup>−</sup>) in DMF or acetonitrile .
- Solvent polarity : Polar aprotic solvents stabilize the pyrylium cation’s charge, reducing hydrolysis.
Contradictory stability reports in aqueous vs. organic media require kinetic studies under varying dielectric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
